molecular formula C13H16N4 B12715781 N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine CAS No. 84859-05-2

N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine

Cat. No.: B12715781
CAS No.: 84859-05-2
M. Wt: 228.29 g/mol
InChI Key: NZWYJSGKRYQFBG-VBKFSLOCSA-N
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Description

N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C12H16N2 It is known for its unique structure, which includes a benzimidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine typically involves the reaction of 1-methyl-2-piperidinone with 1H-benzimidazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzimidazole or piperidine derivatives.

Scientific Research Applications

N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-piperidinylidene)-4-nitrobenzenamine
  • Methanesulfonamide, N-(1-methyl-2-piperidinylidene)-

Uniqueness

N-(1-Methyl-2-piperidinylidene)-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

84859-05-2

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

(Z)-N-(1H-benzimidazol-2-yl)-1-methylpiperidin-2-imine

InChI

InChI=1S/C13H16N4/c1-17-9-5-4-8-12(17)16-13-14-10-6-2-3-7-11(10)15-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)/b16-12-

InChI Key

NZWYJSGKRYQFBG-VBKFSLOCSA-N

Isomeric SMILES

CN\1CCCC/C1=N/C2=NC3=CC=CC=C3N2

Canonical SMILES

CN1CCCCC1=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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